Chemical structure and properties of erucic acid ethyl-d5 ester
Chemical structure and properties of erucic acid ethyl-d5 ester
An In-depth Technical Guide to Erucic Acid Ethyl-d5 Ester
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Erucic Acid Ethyl-d5 Ester, a critical analytical standard. We will delve into its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role in quantitative analysis. The information presented herein is synthesized from established scientific literature and technical data sheets to ensure accuracy and relevance for the research and development community.
Part 1: Chemical Identity and Physicochemical Properties
Erucic acid ethyl-d5 ester is the deuterium-labeled form of ethyl erucate. The strategic incorporation of five deuterium atoms onto the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart. Its parent compound, erucic acid (cis-13-docosenoic acid), is a long-chain monounsaturated omega-9 fatty acid naturally found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1][2][3]
Core Chemical Structure
The molecule consists of a 22-carbon fatty acid chain with a single cis-double bond at the omega-9 position.[1][2] This hydrocarbon chain is linked via an ester bond to a deuterated ethyl group (ethyl-d5).
Caption: Chemical structure of Erucic Acid Ethyl-d5 Ester.
Physicochemical Data
The properties of erucic acid ethyl-d5 ester are largely extrapolated from its non-deuterated form and the parent fatty acid.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₁D₅O₂ | [4] |
| Molecular Weight | 371.65 g/mol | [4] |
| Parent Compound | Erucic Acid (CAS: 112-86-7) | [3] |
| Non-labeled Analog | Ethyl Erucate (CAS: 6045-37-0) | [][6] |
| Appearance | White waxy solid (predicted) | [2][3] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, and organic solvents. | [3] |
| Storage | Store at -20°C for long-term stability. | [4] |
Part 2: Synthesis and Manufacturing
The synthesis of erucic acid ethyl-d5 ester typically involves the esterification of erucic acid with a deuterated ethanol source. The most common and direct method is an acid-catalyzed Fischer-Speier esterification.[7] The use of ethanol-d6 (with one exchangeable deuterium on the hydroxyl group, effectively ethanol-d5 for the ethyl moiety) ensures the stable incorporation of five deuterium atoms.
Synthetic Workflow: Fischer Esterification
The core of the synthesis is the reaction of the carboxylic acid group of erucic acid with deuterated ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester and water.[7]
Caption: Synthetic workflow for Erucic Acid Ethyl-d5 Ester.
Experimental Protocol: Fischer Esterification
-
Reaction Setup : In a dry, round-bottom flask equipped with a reflux condenser, combine erucic acid with a 10-fold molar excess of ethanol-d6.
-
Catalysis : Slowly add a catalytic amount (e.g., 3 mol%) of concentrated sulfuric acid to the stirring mixture.
-
Reaction : Heat the mixture to reflux (approximately 78-80°C) and maintain with continuous stirring for 2-10 hours. Monitor the consumption of the erucic acid starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
-
Work-up : After cooling to room temperature, remove the excess ethanol-d6 under reduced pressure.
-
Extraction : Dissolve the residue in an organic solvent like diethyl ether. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. For high purity, the crude product can be purified by silica gel column chromatography or vacuum distillation.[7]
Part 3: Analytical Characterization and Quality Control
As an internal standard, the purity and structural integrity of erucic acid ethyl-d5 ester are paramount. A combination of chromatographic and spectroscopic techniques is employed for its characterization and for its use in quantitative assays.
Principle of Isotope Dilution Mass Spectrometry
The utility of erucic acid ethyl-d5 ester lies in the principle of isotope dilution. A known quantity of the deuterated standard is spiked into a sample containing the analyte (non-deuterated erucic acid or its ethyl ester). The standard and analyte are assumed to behave identically during extraction, derivatization, and injection, effectively correcting for any sample loss or variation.[8] In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification.
Analytical Workflow: Quantification via GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for quantifying erucic acid in complex matrices like oils, foods, and biological tissues.[9]
Caption: Analytical workflow for erucic acid quantification.
Protocol: GC-MS Analysis of Erucic Acid
-
Sample Preparation : Accurately weigh the sample (e.g., 500 mg of oil) into a reaction flask.[10]
-
Internal Standard Addition : Spike the sample with a known amount of erucic acid ethyl-d5 ester solution.
-
Saponification/Esterification : If analyzing total erucic acid from triglycerides, first perform saponification (e.g., with 0.5 M NaOH in methanol) followed by methylation or ethylation (e.g., using BF₃-methanol or H₂SO₄ in ethanol) to convert all fatty acids to their corresponding esters.[9][10]
-
Extraction : Extract the fatty acid esters into an organic solvent like hexane.
-
GC-MS Analysis : Inject an aliquot of the extract into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Example Value | Source |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm id) | [10] |
| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) | [9] |
| Oven Program | Initial 120-150°C, ramp to 240-250°C | [9][10] |
| Injector Temp | 250°C | |
| Ion Source Temp | 230°C | [9][11] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [9][11] |
| Acquisition | Selected Ion Monitoring (SIM) or Full Scan (40-550 m/z) | [9] |
Structural Confirmation
Beyond GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are used to confirm the molecular structure and isotopic purity of the standard itself during manufacturing.[12]
Part 4: Applications in Research and Development
The primary and most critical application of erucic acid ethyl-d5 ester is as an internal standard for the accurate quantification of erucic acid and its simple esters.
-
Food Safety and Quality Control : Regulations in many regions limit the amount of erucic acid in edible oils and fats due to health concerns.[13] Accurate quantification using an internal standard like this is essential for regulatory compliance and quality assurance in products like canola oil.[13][14]
-
Metabolic Research : In studies involving fatty acid metabolism, this standard can be used to trace and quantify erucic acid levels in biological tissues and fluids. Erucic acid is known to be an inhibitor of fatty acid oxidation, and its precise measurement is key to understanding its biochemical effects.[2][4]
-
Industrial Oleochemicals : High-erucic acid oils are valuable feedstocks for producing industrial chemicals like lubricants, surfactants, polymers, and slip agents.[15][16][17] This standard is used in quality control to verify the erucic acid content of these industrial oils and their derivatives.
Part 5: Biological Context and Safety
While erucic acid ethyl-d5 ester is primarily an analytical tool, understanding the biological context of its parent compound is crucial for researchers.
-
Biochemical Role : Erucic acid is metabolized in the liver by long-chain acyl-CoA dehydrogenase.[3][8] Animal studies have linked high dietary intake of erucic acid with myocardial lipidosis (a temporary accumulation of fats in the heart muscle), which prompted the breeding of low-erucic acid rapeseed varieties (canola) for human consumption.[1][14]
-
Safety Precautions : Erucic acid ethyl-d5 ester should be handled according to standard laboratory safety protocols. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Erucic acid ethyl-d5 ester is an indispensable tool for the modern analytical laboratory. Its well-defined chemical structure, high isotopic purity, and chemical similarity to the native analyte make it the gold standard for accurate quantification by isotope dilution mass spectrometry. Its application is critical in ensuring food safety, advancing metabolic research, and maintaining quality control in the oleochemical industry.
References
-
Food Standards Australia New Zealand. (2003). ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment. Retrieved from [Link]
-
Getachew, A., et al. (2024). Enhancing Erucic Acid and Wax Ester Production in Brassica carinata through Metabolic Engineering for Industrial Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Scribd. (n.d.). Erucic Acid: Market Trends and Applications. Retrieved from [Link]
-
The Good Scents Company. (n.d.). erucic acid. Retrieved from [Link]
-
Japanese Agricultural Standard. (n.d.). 123 Quantitative Analysis of Erucic Acid in Rape Oil. Retrieved from [Link]
-
Yang, Y., et al. (2024). Optimized erucic acid-based extract as a natural probe for viscosity detection of liquid safety. Arabian Journal of Chemistry. Retrieved from [Link]
-
Celignis. (n.d.). Analysis of Erucic Acid. Retrieved from [Link]
-
Roces, J., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods. Retrieved from [Link]
-
Wikipedia. (n.d.). Erucic acid. Retrieved from [Link]
- Google Patents. (n.d.). GB2106507A - Erucic acid esters.
-
MDPI. (2022). Review of "Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products". Retrieved from [Link]
-
NANOLAB. (n.d.). Determination of Erucic Acid: Precise Analysis Methods. Retrieved from [Link]
-
CiteSeerX. (n.d.). Two Methods for Determining Erucic Acid in Edible Fats and Oils. Retrieved from [Link]
-
Liu, H., et al. (2022). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). Frontiers in Plant Science. Retrieved from [Link]
-
ResearchGate. (2024). Production and Enrichment of Erucic Acid Methyl Ester Analytical Standards from Natural Oils for Food Control Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Enhancing Erucic Acid and Wax Ester Production in Brassica carinata through Metabolic Engineering for Industrial Applications. Retrieved from [Link]
Sources
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. atamankimya.com [atamankimya.com]
- 3. Erucic acid - Wikipedia [en.wikipedia.org]
- 4. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. erucic acid, 112-86-7 [thegoodscentscompany.com]
- 9. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. customs.go.jp [customs.go.jp]
- 11. Foods | Free Full-Text | Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products [mdpi.com]
- 12. Optimized erucic acid-based extract as a natural probe for viscosity detection of liquid safety - Arabian Journal of Chemistry [arabjchem.org]
- 13. nano-lab.com.tr [nano-lab.com.tr]
- 14. Analysis of Erucic Acid, Erucic Acid Content of Biomass, Erucic Acid Content of Seaweed, Erucic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 15. Enhancing Erucic Acid and Wax Ester Production in Brassica carinata through Metabolic Engineering for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Chempri [chempri.com]
